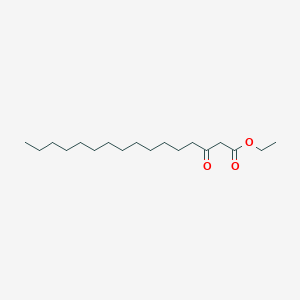

Ethyl 3-oxohexadecanoate

Description

Structural Classification and General Significance of β-Keto Esters in Organic Chemistry

β-Keto esters are organic compounds characterized by the presence of a ketone functional group at the β-position (the third carbon) relative to an ester group. fiveable.me This specific arrangement of functional groups confers unique reactivity upon these molecules, making them exceptionally useful synthons in organic chemistry. fiveable.meresearchgate.net The presence of both electrophilic (at the carbonyl carbons) and nucleophilic (at the α-carbon) sites within the same molecule allows for a wide range of chemical transformations. researchgate.netresearchgate.net

The protons on the α-carbon, situated between the two carbonyl groups, are particularly acidic, facilitating the formation of enolates when treated with a base. fiveable.me These enolates are key reactive intermediates that can participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations. fiveable.mefiveable.me One of the most notable reactions involving β-keto esters is the Claisen condensation, a fundamental process for building larger carbon skeletons. fiveable.meresearchgate.net Furthermore, β-keto esters can undergo cyclization reactions to form cyclic compounds, which are foundational structures in many natural products and pharmaceuticals. researchgate.netfiveable.me Their versatility has established them as indispensable building blocks in the synthesis of complex molecules, from pharmaceuticals to materials science applications. researchgate.netfiveable.me

Historical Context and Emerging Research Trajectories of Long-Chain β-Keto Esters

Historically, research on β-keto esters has often focused on shorter-chain variants due to their commercial availability and broad utility in foundational organic reactions. rsc.org However, there is a growing interest in long-chain β-keto esters, such as ethyl 3-oxohexadecanoate, driven by their relevance in biological systems and as precursors to complex lipids and other natural products. researchgate.netjst.go.jp

Recent research has highlighted the importance of long-chain β-keto esters as key intermediates in the synthesis of biologically significant molecules. For instance, ethyl 3-oxohexadecanoate is a crucial intermediate in the laboratory synthesis of 3-ketopalmitoyl coenzyme A (3-oxohexadecanoyl-CoA). researchgate.netthieme-connect.com This molecule is a substrate for important enzymes like 17β-hydroxysteroid dehydrogenase type 12 and is involved in peroxisomal β-oxidation pathways. researchgate.netnih.gov The synthesis of such long-chain acyl-CoAs is essential for studying the function and stereospecificity of enzymes involved in fatty acid metabolism and bile acid biosynthesis. jst.go.jp

The synthesis of ethyl 3-oxohexadecanoate itself has been approached through various methods, including the Reformatsky reaction of tetradecanal (B130844) with ethyl bromoacetate (B1195939), and a one-pot synthesis from acyl chlorides and sodium ethyl acetoacetate (B1235776). researchgate.netjst.go.jp These synthetic advancements are paving the way for more in-depth investigations into the biochemical roles and potential therapeutic applications of long-chain β-keto esters and their derivatives. The increasing focus on these molecules reflects a broader trend in chemical research towards understanding and manipulating complex biological pathways at the molecular level.

Properties

Molecular Formula |

C18H34O3 |

|---|---|

Molecular Weight |

298.5 g/mol |

IUPAC Name |

ethyl 3-oxohexadecanoate |

InChI |

InChI=1S/C18H34O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21-4-2/h3-16H2,1-2H3 |

InChI Key |

PXZGIZYCPLIFIX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)CC(=O)OCC |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Ethyl 3 Oxohexadecanoate and Analogues

Classical and Refined Organic Synthesis Routes

Traditional methods for forming the β-keto ester functionality remain foundational in organic synthesis, with ongoing refinements improving their efficiency and applicability.

Base-Mediated Acylation and Deacetylation Strategies

A prominent and efficient method for synthesizing β-keto esters, including ethyl 3-oxohexadecanoate, involves the acylation of an enolate followed by deacetylation. A "one-pot, one-step" approach has been developed where an acyl chloride, such as myristoyl chloride (tetradecanoyl chloride), reacts with sodium ethyl acetoacetate (B1235776) in ethanol. csic.es This reaction proceeds via C-acylation of the ethyl acetoacetate enolate. The resulting α-acetyl β-keto ester intermediate is then subjected to deacetylation, which can be accomplished simply by heating the reaction mixture at reflux for an extended period, obviating the need for additional reagents. csic.esresearchgate.net This method provides a direct route to the desired β-keto ester. csic.es

Variations of this strategy employ different acylating agents or starting materials. For instance, C-acylation of enolates can be achieved using 1-acylbenzotriazoles in the presence of sodium hydride, followed by regioselective deacetylation. nih.gov Another approach involves the enamination of acetoacetamides, selective C-acylation of the resulting β-enamino amides with acid chlorides, and subsequent fragmentation in acidic media to yield β-keto amides, a related class of compounds. pkusz.edu.cnorganic-chemistry.org These methods highlight the versatility of the acylation-deacetylation sequence in constructing 1,3-dicarbonyl systems. organic-chemistry.org

Table 1: Overview of Base-Mediated Acylation/Deacetylation Strategies for β-Keto Ester Synthesis

| Method | Acylating Agent | Substrate | Key Steps & Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| One-Pot Synthesis | Acyl Chlorides | Sodium Ethyl Acetoacetate | Acylation followed by thermal deacetylation (reflux) in EtOH. | β-Keto Ester | csic.esresearchgate.net |

| Benzotriazole Method | 1-Acylbenzotriazoles | Acetoacetic Esters | C-acylation with NaH, followed by deacetylation. | β-Keto Ester | nih.gov |

| Enamine Domino Strategy | Acid Chlorides | Acetoacetamides | Enamination, selective C-acylation (DMAP, Et3N), acid-triggered domino fragmentation. | β-Keto Amide | pkusz.edu.cnorganic-chemistry.org |

| Decarboxylative Claisen | Acyl Chlorides, Acids | Malonic Acid Half Oxyesters | Reaction of magnesium enolates with acyl donors. | α-Substituted β-Keto Ester | organic-chemistry.org |

Reformatsky Reaction Pathways for β-Keto Ester Formation

The Reformatsky reaction provides a reliable pathway to β-hydroxy esters, which are direct precursors to β-keto esters like ethyl 3-oxohexadecanoate. alfa-chemistry.com The reaction involves the condensation of an aldehyde or ketone with an α-halo ester, mediated by metallic zinc. mdpi.comnih.gov The key intermediate is a zinc enolate, which is less reactive than corresponding lithium enolates, preventing self-condensation with the ester group. mdpi.comacs.org

A specific synthesis of ethyl 3-oxohexadecanoate utilizes this pathway. organic-chemistry.orgoup.com The process begins with the Reformatsky reaction between tetradecanal (B130844) and ethyl bromoacetate (B1195939). organic-chemistry.orgoup.com This step forms a β-hydroxy ester intermediate. Subsequent oxidation of this intermediate yields the target ethyl 3-oxohexadecanoate. organic-chemistry.orgoup.com This two-step sequence demonstrates the utility of the Reformatsky reaction in building the carbon skeleton of long-chain oxo-fatty esters. The reaction is versatile, and various metals and catalysts, including low-valent iron or copper, can be used to promote the transformation under mild conditions. acs.org

Table 2: Synthesis of Ethyl 3-oxohexadecanoate via Reformatsky Reaction

| Step | Reactants | Reagent/Mediator | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Condensation | Tetradecanal, Ethyl bromoacetate | Zinc metal | Ethyl 3-hydroxyhexadecanoate | organic-chemistry.orgoup.com |

| 2. Oxidation | Ethyl 3-hydroxyhexadecanoate | Oxidizing Agent | Ethyl 3-oxohexadecanoate | organic-chemistry.orgoup.com |

Meldrum's Acid Condensation Approaches for Oxo-Fatty Esters

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a potent C-H acidic precursor for the synthesis of β-keto esters. uu.nlnih.gov Its high acidity allows for easy acylation at the C-5 position. uu.nl The resulting acyl-Meldrum's acid derivative is a versatile intermediate that can be converted to a β-keto ester by heating in the presence of an alcohol. uu.nl

This strategy has been successfully applied to the synthesis of various fatty β-ketoesters. In a typical procedure, a long-chain fatty acid is activated and condensed with Meldrum's acid. For example, fatty acids can be coupled with Meldrum's acid using N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The subsequent alcoholysis of the acylated Meldrum's acid intermediate yields the target fatty β-ketoester. This approach has been used to synthesize novel β-ketoesters from a range of fatty acids, including oleic, linoleic, and ricinoleic acids, demonstrating its broad applicability.

Table 3: Synthesis of Fatty β-Ketoesters using Meldrum's Acid

| Fatty Acid Substrate | Coupling Agents | Key Intermediate | Final Product | Reference |

|---|---|---|---|---|

| General Fatty Acids | DCC, DMAP | 5-Acyl-Meldrum's acid | Fatty β-ketoester | |

| Butyric Acid | Butyryl Chloride, Pyridine | 5-Butyryl-Meldrum's acid | β-Ketohexanoic Acid Thioester (after further steps) | |

| Oleic, Linoleic, Ricinoleic Acids | DCC, DMAP | Corresponding 5-Acyl-Meldrum's acids | Corresponding unsaturated β-ketoesters |

Catalytic and Stereoselective Synthesis

Modern synthetic efforts increasingly focus on catalytic methods that offer high efficiency, selectivity, and access to chiral molecules.

Transition Metal-Catalyzed Oxidation of Unsaturated Fatty Esters

The direct oxidation of unsaturated fatty esters presents a modern and atom-economical route to keto fatty esters. A modified Wacker-Tsuji oxidation has been developed for this purpose, utilizing a palladium(II)/Lewis acid (LA) catalyst system for the aerobic oxidation of the carbon-carbon double bond in unsaturated fatty acids and their esters. researchgate.net This method effectively transforms substrates like methyl oleate (B1233923) into the corresponding keto esters. researchgate.net

In this catalytic cycle, the traditional copper(II) co-catalyst of the Wacker process is replaced by non-redox metal ions that function as Lewis acids. Research has shown that these Lewis acids can promote the Pd(II)-catalyzed oxidation more effectively than copper, with the promotional effect correlating with the Lewis acidity of the metal ion. researchgate.net The improved efficiency is believed to stem from the formation of heterobimetallic Pd(II)/LA species. researchgate.net This approach represents a significant advancement in the valorization of renewable biomass feedstocks like unsaturated fatty acids. While Wacker-type oxidations typically convert terminal olefins to methyl ketones, the regioselectivity for internal olefins, such as those in fatty acid chains, can be more complex. alfa-chemistry.com However, for α,β-unsaturated esters, oxidation can lead to the formation of 1,3-dicarbonyl compounds, which corresponds to a β-keto ester structure. alfa-chemistry.com

Table 4: Pd-Catalyzed Wacker-Type Oxidation of Unsaturated Fatty Esters

| Catalyst System | Oxidant | Substrate Type | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Pd(II) / Lewis Acid | Aerobic (O₂) | Unsaturated Fatty Acids/Esters | Keto Fatty Acids/Esters | Lewis acids enhance catalytic efficiency over traditional Cu(II) co-catalysts. | researchgate.net |

| PdCl₂ / CuCl | O₂ | β,γ-Unsaturated Esters | γ-Keto Esters | Regioselective oxidation to the γ-position. | oup.com |

Enantio-differentiating Hydrogenation of 3-Oxo Esters for Chiral Product Synthesis

The asymmetric hydrogenation of prochiral 3-oxo esters is a powerful strategy for synthesizing optically active β-hydroxy esters, which are valuable chiral building blocks. This transformation is often achieved through a process known as dynamic kinetic resolution (DKR). In DKR, a racemic starting material undergoes rapid in-situ racemization while one enantiomer is selectively hydrogenated by a chiral catalyst, allowing for the theoretical conversion of 100% of the starting material into a single stereoisomer of the product.

A classic example is the Noyori asymmetric hydrogenation, which uses ruthenium catalysts bearing chiral phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). This system can reduce racemic α-substituted-β-keto esters to the corresponding β-hydroxy esters with exceptional diastereo- and enantioselectivity. The success of the DKR relies on the rate of racemization of the β-keto ester (which occurs via its enol form) being significantly faster than the rate of hydrogenation. This methodology has been applied to a wide range of β-keto esters, yielding products with two contiguous stereocenters in high enantiomeric excess (ee). The choice of solvent can significantly influence the diastereoselectivity of the reaction.

Table 5: Asymmetric Hydrogenation of β-Keto Esters via Dynamic Kinetic Resolution (DKR)

| Catalyst System | H-Source | Substrate | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Ru(II)-BINAP Complex | H₂ | Racemic α-substituted β-keto esters | syn-β-Hydroxy ester | High diastereo- and enantioselectivity (e.g., 93% ee) | |

| (S,S)-CAT4 Complex / Rh(III) | HCOOH/Et₃N (ATH) | Racemic 2-chloro-3-oxo esters | syn-2-chloro-3-hydroxy esters | Good diastereo- and enantioselectivity (up to 88:12 dr, 59-98% ee) | |

| (R,R)-CAT4 or (R,R)-CAT12 / Ru(II) | HCOOH/Et₃N (ATH) | Racemic α-alkoxy β-keto esters | syn-α-alkoxy-β-hydroxy esters | High diastereo- and enantioselectivity (up to 31:1 dr, >98% ee) |

Asymmetric Aldol (B89426) Reactions Employing Related β-Keto Ester Precursors

The asymmetric aldol reaction is a powerful tool for carbon-carbon bond formation and the creation of chiral centers. nih.gov While direct synthesis of ethyl 3-oxohexadecanoate via this method is not extensively documented in readily available literature, the principles are well-established through reactions involving analogous β-keto esters and precursors. These reactions aim to produce optically active β-hydroxy carbonyl compounds, which are versatile intermediates in organic synthesis. nih.govacs.org

The primary challenge in the asymmetric aldol reaction of β-keto esters is achieving high enantioselectivity, as the chiral catalyst must effectively control the facial selectivity of the nucleophilic attack on the electrophile. nii.ac.jp Various catalytic systems have been developed to address this, including metal-based catalysts and organocatalysts.

Organocatalytic approaches, utilizing chiral amines such as prolinamides or cinchona alkaloid derivatives, have gained significant attention due to their mild reaction conditions and environmentally benign nature. nih.gov For instance, chiral diamines have been used to catalyze highly efficient asymmetric aldol reactions between acyclic ketones and α,β-unsaturated ketoesters, yielding products with excellent enantioselectivities. nih.gov

Metal-based catalysts, often involving chiral ligands complexed to a metal center, offer another effective route. Scandium(III) triflate in combination with a PYBOX ligand has been shown to catalyze the decarboxylative aldol reaction of β-keto acids with α-keto esters, producing chiral α-hydroxy esters. beilstein-journals.org Similarly, dinuclear Nickel(II)-Schiff base complexes have been used to promote the direct asymmetric aldol reaction of β-keto esters with formaldehyde. rsc.org The choice of catalyst and reaction conditions, such as temperature and solvent, is crucial for optimizing both yield and stereoselectivity. beilstein-journals.org

| Catalyst System | Reactants | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| Scandium(III) triflate / PYBOX ligand | β-keto acids and α-keto esters | Chiral α-hydroxy esters | High | Up to 84% | beilstein-journals.org |

| Chiral Diamine / TFA | α,β-unsaturated ketoesters and acetone | β-hydroxy carbonyl compounds | Excellent | Excellent | nih.gov |

| Dinuclear Ni₂-Schiff base complex | β-keto esters and formaldehyde | Hydroxymethylated adducts | - | 66-94% | rsc.org |

| Chiral Pd(II) complexes | β-keto esters and O,O-acetals | O-protected aldol adducts | Good | Up to 99% | nii.ac.jp |

Biocatalytic Synthesis and Enzymatic Transformations

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild conditions. ucl.ac.uknih.gov For the synthesis of β-keto esters like ethyl 3-oxohexadecanoate, enzyme-catalyzed reactions are particularly advantageous.

Enzyme-Catalyzed Reactions Involving β-Keto Ester Derivatives

Enzymes, particularly lipases, are widely used for the synthesis and transformation of β-keto esters. scielo.br Lipases, which are a class of serine hydrolases, can catalyze transesterification reactions with high chemoselectivity and stereoselectivity, often in solvent-free systems, which aligns with the principles of green chemistry. scielo.brgoogle.comgoogle.com

A prominent enzyme in this field is Candida antarctica lipase (B570770) B (CALB), frequently used in an immobilized form such as Novozym 435. google.comtandfonline.com This biocatalyst has demonstrated high efficiency in the transesterification of simple β-keto esters (e.g., ethyl or methyl acetoacetate) with a variety of alcohols, including primary, secondary, and long-chain aliphatic alcohols. google.comgoogle.comrsc.org The reaction typically involves treating an alcohol with an excess of a β-keto ester that acts as both the acyl donor and the solvent, often under reduced pressure to drive the reaction to completion. google.comgoogle.com This methodology provides a general and mild route to produce a diverse range of β-keto esters, including long-chain variants analogous to ethyl 3-oxohexadecanoate, in high yields. google.comrsc.org

The combination of lipase catalysis with microwave irradiation has been shown to significantly reduce reaction times while maintaining high yields, further enhancing the efficiency of the process. tandfonline.com Besides synthesis, enzymatic reactions are also employed for the kinetic resolution of racemic β-keto ester derivatives, providing access to enantiomerically pure compounds. google.com In addition to lipases, other biocatalytic systems using whole cells of microorganisms like Pichia citrinum have been explored for the bioreduction of β-keto esters to produce chiral β-hydroxy esters. mdpi.com

| Enzyme | Reaction Type | Substrates | Key Conditions | Product/Outcome | Reference |

| Candida antarctica Lipase B (CALB) | Transesterification | Alcohols and methyl/ethyl β-keto esters | Solvent-free, reduced pressure, 40°C | High yields (>90%) of β-keto ester products | google.com |

| Novozym 435 (immobilized CALB) | Transesterification | 2- and 3-pentanol (B84944) and various β-ketoesters | Solvent-free, microwave irradiation, 50-70°C | High yields (up to 96%) in < 2 hours | tandfonline.com |

| Candida antarctica Lipase B (CALB) | Transesterification | Primary, secondary, allylic, and propargylic alcohols with β-keto esters | Immobilized on microporous resin | Recyclable catalyst, general route to β-keto esters | rsc.org |

| Whole mycelia of P. citrinum | Bioreduction | Ethyl 3-oxohexanoate | Immobilized on silica (B1680970) gel | Biocatalytic reduction to corresponding alcohol | mdpi.com |

Iii. Biochemical Roles and Enzymatic Transformations of Ethyl 3 Oxohexadecanoate

Central Metabolite in Coenzyme A Pathways

Ethyl 3-oxohexadecanoate is a pivotal molecule in the synthesis and study of Coenzyme A (CoA) conjugates, which are central to numerous metabolic pathways.

One of the primary roles of Ethyl 3-oxohexadecanoate is its function as a key intermediate in the synthesis of 3-Ketopalmitoyl Coenzyme A (also known as 3-oxohexadecanoyl-CoA). researchgate.netthieme-connect.com This conversion is a critical step in preparing a substrate for various enzymatic assays. The synthesis of 3-Ketopalmitoyl-CoA from Ethyl 3-oxohexadecanoate has been achieved through methods like the "one-pot, one-step" synthesis of β-keto esters from acyl chlorides and sodium ethyl acetoacetate (B1235776). researchgate.netthieme-connect.com This process involves the deacetylation of an α-acetyl β-keto ester to yield the desired β-keto ester, which can then be converted to its CoA derivative. researchgate.netthieme-connect.com

3-Ketopalmitoyl-CoA is a hypothesized substrate for 17β-hydroxysteroid dehydrogenase type 12 (17β-HSD12), an enzyme implicated in both estrogen metabolism and fatty acid elongation. thieme-connect.com The availability of synthetic 3-Ketopalmitoyl-CoA, derived from Ethyl 3-oxohexadecanoate, is therefore essential for investigating the catalytic activities and biological functions of such enzymes. thieme-connect.com

Beyond its role as a precursor to 3-Ketopalmitoyl-CoA, Ethyl 3-oxohexadecanoate serves as a versatile synthetic substrate for creating a range of Coenzyme A conjugates used in metabolic research. jst.go.jp For instance, it has been utilized in the synthesis of 3-oxohexadecanoyl-CoA to study peroxisomal bifunctional proteins. jst.go.jp The synthetic process can involve a Reformatsky reaction with ethyl bromoacetate (B1195939), followed by acetalization and condensation with Coenzyme A. jst.go.jp

The ability to synthesize specific CoA esters like 3-oxohexadecanoyl-CoA allows researchers to investigate the substrate specificities and reaction mechanisms of enzymes involved in fatty acid metabolism. jst.go.jp This is particularly important for distinguishing the roles of different enzymes and pathways, such as those occurring in peroxisomes. jst.go.jp

Formation of 3-Ketopalmitoyl Coenzyme A as a Key Intermediate

Substrate Specificity for Peroxisomal β-Oxidation Enzymes

Peroxisomal β-oxidation is a critical pathway for the breakdown of very long-chain fatty acids, branched-chain fatty acids, and certain other lipids. Ethyl 3-oxohexadecanoate and its derivatives are instrumental in elucidating the functions of the enzymes involved in this process. nih.gov

The D-bifunctional protein (DBP), also known as multifunctional enzyme 2 (MFP-2), is a key enzyme in peroxisomal β-oxidation. nih.govwikipedia.org It possesses both hydratase and dehydrogenase activities. wikipedia.org Studies have shown that D-bifunctional protein plays a major role in the peroxisomal oxidation of straight-chain fatty acids like palmitate. nih.gov The conversion of hexadecenoyl-CoA to 3-ketopalmitoyl-CoA is a reaction catalyzed by this enzyme. nih.gov

Research has indicated that the D-bifunctional protein has a significantly higher activity for this conversion compared to the L-bifunctional protein in human skin fibroblasts, suggesting its primary role in this context. nih.gov D-bifunctional protein is also involved in the oxidation of 2-methyl-branched fatty acids and the side-chain shortening of cholesterol for bile acid formation. nih.govgenome.jp The use of substrates derived from Ethyl 3-oxohexadecanoate has been crucial in defining the substrate specificity and physiological importance of D-bifunctional protein. jst.go.jpnih.gov

The L-bifunctional protein (LBP), also referred to as multifunctional enzyme 1 (MFP-1), is another key enzyme in peroxisomal β-oxidation. mdpi.comnih.gov While it was initially thought to be the primary enzyme for the second and third steps of β-oxidation, studies have revealed a more specialized role. nih.govnih.gov

The L-bifunctional protein acts on straight-chain substrates and is inducible by peroxisome proliferators. nih.govnih.gov However, its activity towards the conversion of hexadecenoyl-CoA to 3-ketopalmitoyl-CoA is considerably lower than that of the D-bifunctional protein in certain tissues. nih.gov While knockout studies in mice initially suggested that the D-bifunctional protein could compensate for the absence of the L-bifunctional protein, further research has shown that the L-bifunctional protein is essential for the β-oxidation of dicarboxylic acids. nih.gov The synthesis of specific CoA substrates, facilitated by precursors like Ethyl 3-oxohexadecanoate, has been vital in differentiating the distinct roles of D- and L-bifunctional proteins. jst.go.jpnih.gov

Interactions with D-Bifunctional Proteins

Enzymatic Regulation by Hydroxysteroid Dehydrogenases

Hydroxysteroid dehydrogenases (HSDs) are a large family of enzymes that catalyze the oxidation and reduction of steroids and other alcohols. nih.govworthington-biochem.com As mentioned earlier, 3-Ketopalmitoyl-CoA, synthesized from Ethyl 3-oxohexadecanoate, is a potential substrate for 17β-hydroxysteroid dehydrogenase type 12 (17β-HSD12). researchgate.netthieme-connect.com This enzyme is unique in that it exhibits both ketoacyl-CoA reductase activity involved in fatty acid elongation and the ability to convert estrone (B1671321) to the more potent estradiol (B170435). thieme-connect.comhmdb.ca

Substrate Potential for 17β-Hydroxysteroid Dehydrogenase Type 12

Ethyl 3-oxohexadecanoate is recognized as a key intermediate in the synthesis of 3-ketopalmitoyl coenzyme A (also known as 3-oxohexadecanoyl coenzyme A). researchgate.net This molecule is identified as a potential substrate for the enzyme 17β-hydroxysteroid dehydrogenase type 12 (17β-HSD12). researchgate.net While initially classified within the 17β-HSD family based on sequence homology, 17β-HSD12 has been implicated in fatty acid synthesis in addition to its role in steroid metabolism. researchgate.net

The 17β-HSDs are a group of oxidoreductases that catalyze the conversion of 17-ketosteroids to 17β-hydroxysteroids. researchgate.netwikipedia.org However, specific isoforms have diverse substrate preferences and physiological roles. wikipedia.orgorigene.com For instance, 17β-HSD type 3 is almost exclusively found in the testes and is responsible for converting androstenedione (B190577) to testosterone. nih.gov In contrast, 17β-HSD12 efficiently catalyzes the transformation of estrone (E1) into estradiol (E2), marking its importance in estrogen formation. nih.gov

Research indicates that 17β-HSD12 is highly expressed in organs associated with lipid metabolism, such as the liver, kidney, heart, and skeletal muscle, as well as in endocrine-related organs like the adrenal gland and pancreas. researchgate.net This distribution supports the hypothesis that 17β-HSD12 plays a critical role in physiological processes like fatty acid synthesis, where a long-chain keto ester derivative like 3-ketopalmitoyl CoA, synthesized from ethyl 3-oxohexadecanoate, would be a relevant substrate. researchgate.net

Table 1: Characteristics of 17β-Hydroxysteroid Dehydrogenase Type 12 (17β-HSD12)

| Feature | Description | Reference |

| Primary Function | Catalyzes the conversion of estrone (E1) to estradiol (E2). | nih.gov |

| Other Implicated Role | Involvement in fatty acid synthesis. | researchgate.net |

| Potential Substrate | 3-ketopalmitoyl coenzyme A (synthesized from ethyl 3-oxohexadecanoate). | researchgate.net |

| High Expression Tissues | Ovary, mammary gland, liver, kidney, heart, skeletal muscle. | researchgate.netnih.gov |

| Enzyme Family | Alcohol Oxidoreductases. | wikipedia.org |

Enzymatic Reductions and Stereospecific Transformations for Chiral Molecules

The reduction of the β-keto group in esters like ethyl 3-oxohexadecanoate is a powerful method for producing chiral β-hydroxy esters. These chiral molecules are highly valuable building blocks in the synthesis of complex, biologically active compounds. ethz.ch Enzymatic reductions are particularly advantageous as they often proceed with high stereospecificity, yielding a single enantiomer of the product. studycorgi.com

While specific studies detailing the enzymatic reduction of ethyl 3-oxohexadecanoate are not extensively documented in the provided sources, the principles are well-established through research on analogous β-keto esters, most notably ethyl acetoacetate (ethyl 3-oxobutanoate). ethz.chstudycorgi.com Enzymes such as baker's yeast (containing various carbonyl-reducing enzymes) and isolated lipases are commonly employed for these transformations. ethz.chstudycorgi.comresearchgate.net The reduction of the prochiral ketone in the β-keto ester substrate converts an achiral compound into a chiral one. studycorgi.com

For example, the yeast-mediated reduction of ethyl acetoacetate can be optimized to produce (S)-(+)-ethyl 3-hydroxybutanoate with high enantiomeric excess. ethz.ch Similarly, lipase-catalyzed processes, such as those using Candida antarctica lipase (B570770) B (CALB), can be used for the kinetic resolution of racemic β-hydroxy esters to obtain both (R) and (S) enantiomers in high purity. researchgate.net These established methodologies provide a clear framework for the potential stereospecific reduction of ethyl 3-oxohexadecanoate to yield the corresponding chiral (R)- or (S)-ethyl 3-hydroxyhexadecanoate.

Beyond simple reduction, derivatives of 3-oxohexadecanoate serve as intermediates in stereoselective chemical transformations to produce complex heterocyclic structures. For instance, a derivative of ethyl 3-oxohexadecanoate is used as an intermediate in a multi-step synthesis to produce (6R)-3-hexyl-4-hydroxy-6-undecyl-5,6-dihydropyran-2-one, a precursor for lipase inhibitors. google.com

Table 2: Examples of Enzymatic Reductions of β-Keto Esters for Chiral Molecule Synthesis

| Substrate | Enzyme/Microorganism | Product | Key Finding | Reference |

| Ethyl Acetoacetate | Baker's Yeast | (S)-(+)-Ethyl 3-hydroxybutanoate | Optimized conditions lead to high enantiomeric excess of the S-enantiomer. | ethz.ch |

| Ethyl 3-oxobutanoate | Baker's Yeast | (S)-(+)-ethyl 3-hydroxybutanoate | Demonstrates the conversion of an achiral compound to a chiral one. | studycorgi.com |

| Racemic Ethyl 3-hydroxybutyrate (B1226725) | Candida antarctica lipase B (CALB) | (S)-Ethyl 3-hydroxybutyrate & (R)-Ethyl 3-acetoxybutyrate | Two-step enzymatic resolution (acetylation and alcoholysis) to produce both enantiomers. | researchgate.net |

Iv. Interdisciplinary Research Applications and Molecular Significance

Advanced Analytical Characterization and Quantification

The precise characterization and quantification of ethyl 3-oxohexadecanoate are crucial for understanding its role in complex biological and chemical systems. A suite of advanced analytical techniques is employed for this purpose, each providing unique insights into its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of ethyl 3-oxohexadecanoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of ethyl 3-oxohexadecanoate exhibits characteristic signals that confirm its structure. For instance, a triplet corresponding to the terminal methyl group of the ethyl ester appears at approximately 4.16 ppm. google.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. Key resonances are observed for the carbonyl carbons of the ester and ketone groups, typically around 173.0 ppm and 202.9 ppm, respectively. google.com The carbons of the ethyl group and the long alkyl chain also show distinct signals.

A representative, though not exhaustive, summary of the NMR data for ethyl 3-oxohexadecanoate is presented below.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (ppm) | Assignment |

| ~4.16 (t) | O-CH₂ (ethyl) |

| ~3.42 (s) | CO-CH₂-CO |

| ~2.53 (t) | CH₂ adjacent to ketone |

| ~1.25 (m) | (CH₂)₁₁ |

| ~0.88 (t) | CH₃ (alkyl chain) |

| ~1.28 (t) | CH₃ (ethyl) |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of ethyl 3-oxohexadecanoate and its derivatives, particularly in complex biological matrices. jst.go.jpnih.gov The technique is crucial for studying metabolic pathways where related compounds, such as 3-oxoacyl-CoAs, are involved. nih.gov

Researchers have developed HPLC methods to separate various long-chain acyl-CoA esters, including 3-oxohexadecanoyl-CoA, which is structurally related to ethyl 3-oxohexadecanoate. jst.go.jpnih.gov These methods often utilize reversed-phase columns, allowing for the separation of compounds based on their hydrophobicity. The separation of β-keto esters like ethyl 3-oxohexadecanoate by reversed-phase HPLC can sometimes be challenging due to keto-enol tautomerism, which can lead to poor peak shapes. chromforum.org To overcome this, strategies such as using mixed-mode columns, adjusting the mobile phase pH, or increasing the column temperature can be employed to improve peak resolution. chromforum.org

For instance, a study successfully established an HPLC method for the separation and detection of (R)-3-hydroxyhexadecanoyl-CoA, (S)-3-hydroxyhexadecanoyl-CoA, 3-oxohexadecanoyl-CoA, and trans-2-hexadecenoyl-CoA, demonstrating the power of HPLC in resolving structurally similar metabolites. jst.go.jpnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the detection of ethyl 3-oxohexadecanoate in complex mixtures. researchgate.netscirp.org The combination of gas chromatography's separation capabilities with the mass spectrometer's identification power allows for high sensitivity and specificity. numberanalytics.commdpi.com

In GC-MS analysis, the retention time of a compound is dependent on its volatility and interaction with the GC column's stationary phase. For long-chain esters, there is a general correlation between the number of carbons and the retention time. researchgate.net The mass spectrum provides a molecular fingerprint of the compound, with characteristic fragmentation patterns that aid in its identification. While direct analysis is possible, derivatization is sometimes employed to improve chromatographic properties and detection sensitivity. nih.gov

The analysis of long-chain aldehydes and ketones, which are structurally related to ethyl 3-oxohexadecanoate, by GC-MS has been well-documented. scirp.org These analyses often reveal characteristic fragmentation patterns that can be used for identification. For example, the mass spectra of long-chain aldehydes often show a base peak at m/z 82. scirp.org

Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS), provide highly accurate mass measurements, which are invaluable for the unambiguous identification of ethyl 3-oxohexadecanoate and its metabolites. nih.govnumberanalytics.com Techniques like Orbitrap MS and Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS offer the mass resolution and accuracy needed to determine the elemental composition of a molecule. nih.gov

Tandem mass spectrometry (MS/MS) is another advanced technique that provides detailed structural information by fragmenting a selected ion and analyzing its product ions. numberanalytics.com This is particularly useful in lipidomics for identifying individual lipid species within a complex mixture. nih.govnumberanalytics.com The coupling of liquid chromatography with high-resolution tandem MS (LC-HRMS/MS) is a powerful platform for both untargeted and targeted lipidomics studies, enabling the separation of isomers and the confident identification of lipids. nih.govchromatographyonline.com

Recent developments, such as data-independent acquisition (DIA) combined with advanced MS technologies, have further enhanced the sensitivity and coverage of lipidomics and metabolomics analyses. chromatographyonline.com

Diffusion Ordered Spectroscopy (DOSY) is a specialized NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. ox.ac.uk This method is particularly useful for studying the formation and size of supramolecular assemblies in solution. rsc.org

In the context of molecules like ethyl 3-oxohexadecanoate, which can be a building block for larger, self-assembling structures, DOSY can provide valuable insights. rsc.org By measuring the diffusion coefficient of a molecule, its effective size in solution can be determined. Smaller molecules diffuse faster and have larger diffusion coefficients, while larger molecules or aggregates diffuse slower and have smaller coefficients. ox.ac.uk

Research on related ureidopyrimidine-based systems, which can be synthesized from precursors like ethyl 3-oxohexadecanoate, has utilized DOSY to demonstrate differences in the extent of supramolecular polymerization. rsc.org This technique allows for the non-destructive analysis of the size of assemblies present in solution. rsc.org

Advanced Mass Spectrometry (MS) Techniques for High-Resolution Analysis

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of ethyl 3-oxohexadecanoate is primarily dictated by the presence of the β-keto ester functionality. This group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

The active methylene (B1212753) group flanked by two carbonyl groups is acidic and can be readily deprotonated by a base to form a stable enolate. This enolate is a potent nucleophile and can participate in a range of alkylation and acylation reactions. For example, enantioselective phase-transfer alkylation, catalyzed by Cinchona alkaloids, can be used to introduce alkyl groups at the α-position with high stereocontrol. mdpi.com Similarly, enantioselective α-chlorination of β-keto esters can be achieved using similar catalytic systems. nih.govacs.org

The ketone carbonyl group is susceptible to nucleophilic attack. For instance, reduction of the keto group can lead to the corresponding β-hydroxy ester. The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding β-keto acid, or it can be transesterified with other alcohols.

Furthermore, ethyl 3-oxohexadecanoate can be used as a starting material for the synthesis of more complex molecules. It has been used in the synthesis of 3-oxohexadecanoyl-CoA for studying peroxisomal bifunctional proteins. jst.go.jpnih.gov The synthesis involves the protection of the keto group as an acetal, followed by hydrolysis of the ester, condensation with coenzyme A, and subsequent deprotection. jst.go.jpnih.gov It can also serve as a precursor in the synthesis of γ-keto esters through a zinc carbenoid-mediated homologation reaction. orgsyn.orgorgsyn.org Additionally, it can be a component in the formation of β-keto spirolactones through electrochemical oxidation and subsequent radical cyclization. rsc.org

The derivatization of the β-keto ester functionality is a common strategy to facilitate analysis or to impart specific properties to the molecule. For example, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) can be used for the analysis of aldehydes and ketones by LC-MS. nih.gov

Conversion to Coenzyme A Thiol Esters

Contributions to Supramolecular Chemistry and Materials Science

The long aliphatic chain of ethyl 3-oxohexadecanoate makes it a useful component in the design of molecules for supramolecular assembly and advanced materials.

Supramolecular polymers are long, chain-like structures formed by the self-assembly of smaller monomer units held together by non-covalent interactions, such as hydrogen bonds. researchgate.netnih.gov Ethyl 3-oxohexadecanoate has been utilized as a starting material in the synthesis of monomers designed for supramolecular polymerization. rsc.orguni-due.de

In one notable application, ethyl 3-oxohexadecanoate is used to synthesize ureidopyrimidine (UPy) derivatives. rsc.org The UPy unit is a self-complementary quadruple hydrogen-bonding motif, meaning it can strongly and specifically bind to another UPy unit. By attaching the long lipophilic tail derived from ethyl 3-oxohexadecanoate to a UPy headgroup, researchers create amphiphilic monomers. In solution, these monomers self-assemble into long, polymer-like chains, driven by the strong hydrogen bonding between the UPy groups. rsc.orguni-due.de The resulting supramolecular polymers can form gels and other complex materials with properties that are responsive to stimuli like temperature or solvent polarity. uni-due.de

The strength of the non-covalent interactions that drive supramolecular polymerization can be fine-tuned by making small changes to the monomer's chemical structure. rsc.org Systems derived from ethyl 3-oxohexadecanoate have been used to demonstrate this principle. rsc.org

Researchers have synthesized UPy monomers where the core structure, initially derived from ethyl 3-oxohexadecanoate, is further modified with substituents that are either electron-donating or electron-withdrawing. rsc.org These electronic substituents, even when positioned away from the direct hydrogen-bonding sites, can influence the acidity and basicity of the protons and lone pairs involved in the UPy hydrogen-bonding motif. rsc.orgrsc.org Studies have shown that an electron-withdrawing group enhances the strength of the hydrogen bonds, leading to a higher degree of polymerization at lower concentrations. rsc.org Conversely, an electron-donating group weakens the interaction, diminishing polymerization. rsc.orgrsc.org This work illustrates how fundamental principles of physical organic chemistry can be used to control the properties of self-assembled materials in a predictable manner. nih.gov

Table 2: Effect of Electronic Substituents on Supramolecular Polymerization

| Substituent Type | Example | Effect on H-Bonding | Outcome | Reference |

|---|---|---|---|---|

| Electron-Withdrawing | Benzoate Ester | Enhances H-bond acidity, strengthening the dimer interaction. | Promotes polymerization at lower concentrations; forms larger polymers. | rsc.orgrsc.org |

| Electron-Donating | Phenolate Ether | Decreases H-bond acidity, weakening the dimer interaction. | Diminishes the extent of polymerization. | rsc.orgrsc.org |

Incorporation into Self-Assembled Systems for Supramolecular Polymerization

Role in Natural Product Biosynthesis Studies

Ethyl 3-oxohexadecanoate and its close derivatives are valuable precursors in the total synthesis of complex natural products. The synthesis of such molecules from simple, accessible starting materials is a major focus of organic chemistry. A derivative, methyl (5S)-5-{[tert-butyl(dimethyl)silyl]-oxy}-3-oxohexadecanoate, has been used as a key starting material in the synthesis of several biologically active compounds. researchgate.net

This silyl-protected β-keto ester has been employed to construct the lactone core of tetrahydrolipstatin, an anti-obesity drug. It has also served as the foundation for the synthesis of (6S)-6-Undecyltetrahydro-2H-pyran-2-one, the pheromone of the Oriental hornet (Vespa orientalis). researchgate.net The ability to use a derivative of ethyl 3-oxohexadecanoate highlights its utility as a scaffold that provides the long alkyl chain and reactive functionality necessary to build these intricate natural structures. researchgate.net

Precursor Relationships in Metabolite Pathways (e.g., Pahutoxin)

Ethyl 3-oxohexadecanoate and its corresponding methyl ester, methyl 3-oxohexadecanoate, are significant precursors in the chemical synthesis of complex biological molecules. Their carbon backbone is a fundamental building block for larger, more intricate compounds, most notably the marine toxin Pahutoxin (B1222074).

Research has detailed the synthetic pathway to Pahutoxin, a potent toxin secreted by various species of trunkfish, which serves as a crucial defense mechanism. The total synthesis of Pahutoxin relies on the availability of specific chiral building blocks, namely optically pure (S)- and (R)-3-hydroxyhexadecanoic acids. tandfonline.comresearchgate.net These essential precursors are generated from methyl 3-oxohexadecanoate through a process of enantio-differentiating hydrogenation. tandfonline.comresearchgate.net

The process involves the asymmetric hydrogenation of methyl 3-oxohexadecanoate using a modified Raney nickel catalyst. tandfonline.comresearchgate.net Depending on the chiral modifier used for the catalyst—either (R,R)-tartaric acid or (S,S)-tartaric acid—the reaction yields either (R)-(-)-methyl 3-hydroxyhexadecanoate or its (S)-enantiomer with high enantiomeric excess. tandfonline.com Subsequent saponification of these methyl esters produces the desired optically pure (R)- and (S)-3-hydroxyhexadecanoic acids. tandfonline.com These are then converted through several steps into Pahutoxin or its antipode. tandfonline.com The successful synthesis and comparison with the natural toxin ultimately allowed for the determination of the absolute configuration of dextrorotatory natural pahutoxin as (S). tandfonline.comresearchgate.net

While the foundational research on Pahutoxin synthesis highlights the use of methyl 3-oxohexadecanoate, ethyl 3-oxohexadecanoate serves a similar and equally important role as a synthetic precursor for other metabolic studies. For instance, ethyl 3-oxohexadecanoate is used to synthesize 3-oxohexadecanoyl-CoA, a substrate for studying peroxisomal bifunctional proteins involved in fatty acid metabolism. jst.go.jpevitachem.com The synthesis begins with the conversion of tetradecanal (B130844) and ethyl bromoacetate (B1195939) into ethyl 3-oxohexadecanoate. jst.go.jp This demonstrates the utility of the ethyl ester in accessing critical intermediates for biochemical research.

The table below outlines the key transformation in the synthesis of Pahutoxin's core precursors from a 3-oxoester.

| Reactant | Catalyst/Reagents | Product | Significance |

| Methyl 3-oxohexadecanoate | (R,R)-Tartaric acid-NaBr-modified Raney nickel, H₂ | (R)-(-)-Methyl 3-hydroxyhexadecanoate | Precursor to (R)-3-hydroxyhexadecanoic acid, used to synthesize the antipode of natural Pahutoxin. tandfonline.com |

| Methyl 3-oxohexadecanoate | (S,S)-Tartaric acid-NaBr-modified Raney nickel, H₂ | (S)-(+)-Methyl 3-hydroxyhexadecanoate | Precursor to (S)-3-hydroxyhexadecanoic acid, used to synthesize natural (S)-Pahutoxin. tandfonline.com |

This precursor relationship is vital for both understanding the potential biogenesis of toxins like Pahutoxin and for producing such complex molecules in a laboratory setting for further study. tandfonline.com

V. Future Perspectives and Emerging Research Directions

Integration with Advanced 'Omics' Technologies for Systems-Level Understanding

The advent of high-throughput 'omics' technologies, such as metabolomics and proteomics, offers an unprecedented opportunity to understand the role of ethyl 3-oxohexadecanoate within the broader context of cellular and organismal biology. As an intermediate in fatty acid metabolism, its fluctuations can have cascading effects on various biochemical pathways. hmdb.cabasicmedicalkey.com

Metabolomic profiling, which provides a snapshot of all metabolites in a biological sample, is a powerful tool to map the metabolic fate of ethyl 3-oxohexadecanoate and its downstream products. Studies on beef cattle, for instance, have utilized metabolomic analysis to track changes in fatty acid metabolism during postmortem aging, highlighting the intricate interplay of various lipid molecules. animbiosci.org Future research could apply similar untargeted metabolomics approaches to specifically track the metabolic network connected to ethyl 3-oxohexadecanoate in various physiological and pathological states. mdpi.com This would involve quantifying its levels and those of related metabolites to build a comprehensive picture of its metabolic flux.

Proteomics, particularly activity-based protein profiling (ABPP), can identify the specific enzymes and proteins that interact with or are modulated by ethyl 3-oxohexadecanoate and its derivatives. researchgate.net ABPP uses chemical probes that covalently bind to the active sites of enzymes, allowing for their identification and quantification. nih.gov This technique is instrumental in mapping the on- and off-target activities of small molecules within the complex cellular environment. nih.gov By designing probes based on the β-keto ester scaffold, researchers can identify novel enzymes involved in its synthesis, degradation, and signaling functions, thus providing a systems-level view of its biological interactions.

Novel Catalytic Systems for Sustainable Synthesis and Biotransformations

The synthesis of β-keto esters like ethyl 3-oxohexadecanoate has traditionally relied on methods like the Claisen condensation. jove.com However, there is a growing demand for more sustainable and efficient synthetic routes, driving research into novel catalytic systems, particularly those based on biocatalysis and green chemistry. rsc.org

Enzyme-catalyzed reactions offer high selectivity and operate under mild conditions, making them an attractive alternative to conventional chemical catalysis. georgiasouthern.edu Dehydrogenases and reductases from various microorganisms are being explored for the asymmetric reduction of β-keto esters to produce valuable chiral β-hydroxy esters. rsc.orgnih.gov Research into novel alcohol dehydrogenases, for example, has shown promise in the enantioselective reduction of related keto compounds. georgiasouthern.eduijcmas.com Future work will likely focus on discovering or engineering enzymes, such as ketoreductases (KREDs), lipases, and hydrolases, that can efficiently catalyze the synthesis or transformation of long-chain β-keto esters like ethyl 3-oxohexadecanoate. georgiasouthern.eduacs.orgplos.org The development of whole-cell biocatalysts and immobilized enzymes further enhances the industrial feasibility of these processes by improving stability and reusability. georgiasouthern.edursc.org

Chemo-enzymatic cascade reactions represent another frontier, combining the advantages of both biological and chemical catalysis. For instance, a carboxylic acid reductase (CAR) can convert a fatty acid into an aldehyde, which then undergoes a chemical reaction like a Wittig reaction to form an α,β-unsaturated ester. d-nb.info Similar multi-step enzymatic pathways are being designed to produce valuable long-chain dicarboxylic and hydroxycarboxylic acids from renewable fatty acids. sci-hub.se Applying these principles to ethyl 3-oxohexadecanoate could lead to innovative and sustainable production methods from bio-based feedstocks. researchgate.netmdpi.com

Table 1: Comparison of Catalytic Systems for β-Keto Ester Synthesis

| Catalyst Type | Description | Advantages | Emerging Research Directions |

|---|---|---|---|

| Traditional Chemical | Methods like Claisen condensation using strong bases (e.g., alkoxides). jove.com | Well-established, versatile for various esters. | Development of milder, more selective catalysts (e.g., palladium-based systems). nih.govresearchgate.net |

| Biocatalysis (Enzymes) | Use of isolated enzymes (e.g., reductases, lipases) or whole-cell systems. georgiasouthern.edunih.gov | High stereoselectivity, mild reaction conditions, biodegradable. georgiasouthern.edu | Enzyme engineering for improved substrate specificity and stability; cofactor recycling systems. rsc.orgacs.org |

| Chemo-enzymatic | Combination of enzymatic and chemical reaction steps in a single pot. d-nb.info | Combines the selectivity of enzymes with the broad applicability of chemical reactions. | Designing novel cascade reactions for complex molecule synthesis from renewable sources. sci-hub.se |

Expanding Applications in Targeted Biochemical Probe Development

The unique chemical structure of β-keto esters makes them valuable scaffolds for developing targeted biochemical probes. researchgate.netmdpi.com These probes are essential tools for chemical biology, enabling the visualization and functional characterization of enzymes and other proteins within their native biological context. nih.govacs.org

Activity-based probes (ABPs) are a prominent example. An ABP typically consists of a reactive group (or "warhead") that covalently binds to an enzyme's active site, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (like a fluorophore or biotin) for detection. nih.gov The electrophilic nature of the carbonyl groups in ethyl 3-oxohexadecanoate makes it an excellent starting point for designing warheads targeting nucleophilic residues, such as serine or cysteine, in enzyme active sites. researchgate.netnih.govnih.gov

Specifically, derivatives of long-chain fatty acids and related structures are being developed to profile fatty acid-associated proteins and lipid-metabolizing enzymes like serine hydrolases. nih.govnih.govacs.org For example, acyloxymethyl ketones (AOMKs), which share structural similarities with β-keto esters, have been successfully used as warheads in probes for cysteine proteases. nih.govchemrxiv.orgresearchgate.net Future research could adapt the ethyl 3-oxohexadecanoate structure to create novel ABPs for studying enzymes involved in fatty acid metabolism, which are implicated in numerous diseases. researchgate.net The development of such probes would facilitate inhibitor discovery and the validation of new therapeutic targets. d-nb.infoacs.orgacs.org

Table 2: Components of an Activity-Based Probe (ABP) for Lipid-Metabolizing Enzymes

| Component | Function | Example Moiety Inspired by β-Keto Esters |

|---|---|---|

| Warhead | Covalently binds to the enzyme's active site nucleophile. | Acyloxymethyl ketone (AOMK), α-ketoamides. chemrxiv.orgrsc.org |

| Recognition Element | Provides specificity by mimicking the natural substrate. | Long alkyl chain (similar to the C13 chain in ethyl 3-oxohexadecanoate). |

| Reporter Tag | Enables detection and analysis of the probe-enzyme complex. | Biotin for affinity purification, Fluorophore (e.g., TAMRA) for in-gel fluorescence. rsc.org |

Q & A

Q. What are the established synthetic routes for Ethyl 3-oxohexadecanoate, and what experimental parameters influence yield and purity?

Ethyl 3-oxohexadecanoate is synthesized via the Reformatsky reaction, where tetradecanal reacts with ethyl bromoacetate in the presence of zinc to form the β-keto ester. Key parameters include reaction temperature (optimized at 0–5°C to minimize side reactions), solvent choice (typically anhydrous THF or diethyl ether), and stoichiometric ratios of reagents. Post-synthetic purification involves acetalization with ethylene glycol followed by alkaline hydrolysis to isolate intermediates . Yield optimization requires strict control of moisture and oxygen levels to prevent hydrolysis or oxidation.

Q. How can HPLC be utilized to analyze Ethyl 3-oxohexadecanoate and its derivatives in enzymatic studies?

Reverse-phase HPLC with UV detection (210–260 nm) is effective for separating Ethyl 3-oxohexadecanoate derivatives, such as 3-oxohexadecanoyl-CoA and its enantiomeric hydroxy forms. A C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) achieve baseline separation. Retention times vary based on acyl chain hydrophobicity and CoA conjugation. Method validation should include spike-recovery tests and calibration curves using synthesized standards .

Q. What biological systems or pathways involve Ethyl 3-oxohexadecanoate, and how can its role be experimentally validated?

The compound is a precursor in peroxisomal β-oxidation pathways, studied using D- and L-bifunctional proteins. In vitro validation involves incubating 3-oxohexadecanoyl-CoA with purified enzymes (e.g., acyl-CoA oxidases) and monitoring product formation via LC-MS or radiolabeled tracers. Knockout cell lines (e.g., PEX5-deficient fibroblasts) can confirm pathway specificity by observing metabolite accumulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of Ethyl 3-oxohexadecanoate derivatives?

Discrepancies in stereospecificity (e.g., unexpected (R)- or (S)-3-hydroxyhexadecanoyl-CoA ratios) may arise from enzyme isoform variability or reaction pH. To address this:

Q. What experimental designs are optimal for studying the microbial degradation of Ethyl 3-oxohexadecanoate in environmental samples?

Design a metagenomic approach:

- Enrich microbial consortia from soil/water samples using the compound as the sole carbon source.

- Perform 16S rRNA sequencing to identify Actinobacteria (known degraders of long-chain esters).

- Quantify degradation via GC-MS analysis of residual substrate and metabolic byproducts (e.g., hexadecanoic acid).

- Correlate degradation rates with environmental variables (pH, temperature) using multivariate statistical models .

Q. How can computational modeling enhance the understanding of Ethyl 3-oxohexadecanoate’s interaction with lipid-binding proteins?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to proteins like fatty acid-binding proteins (FABPs). Key steps:

- Generate 3D structures of the compound using Gaussian (DFT-B3LYP/6-31G*).

- Simulate protein-ligand interactions under physiological conditions (150 mM NaCl, 310 K).

- Validate models with SPR (surface plasmon resonance) to measure binding kinetics in vitro .

Methodological Considerations

Q. What strategies ensure reproducibility in synthesizing Ethyl 3-oxohexadecanoate for multi-institutional studies?

- Standardize reagent sources (e.g., Sigma-Aldrich ≥98% purity).

- Document reaction parameters (e.g., stirring speed, inert gas flow rate).

- Share synthetic intermediates (e.g., 3,3-ethylenedioxyhexadecanoic acid) as reference materials.

- Use inter-laboratory validation via round-robin testing to identify protocol variabilities .

Q. How should researchers handle data discrepancies when quantifying Ethyl 3-oxohexadecanoate in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.